4-Bis(N-Boc)amino-3-fluorophenylboronic acid
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Overview
Description
4-Bis(N-Boc)amino-3-fluorophenylboronic acid, also known as (4-(bis(tert-butoxycarbonyl)amino)-3-fluorophenyl)boronic acid, is a boronic acid derivative with the molecular formula C16H23BFNO6 and a molecular weight of 355.17 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and two tert-butoxycarbonyl (Boc) protected amino groups attached to a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bis(N-Boc)amino-3-fluorophenylboronic acid typically involves the following steps:
Formation of the Fluorophenylboronic Acid Core: The starting material, 3-fluoroaniline, undergoes a borylation reaction with a boronic acid derivative to form 3-fluorophenylboronic acid.
Protection of Amino Groups: The amino groups on the phenyl ring are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and purity. The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bis(N-Boc)amino-3-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Deprotection Reactions: The Boc-protected amino groups can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino groups.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.
Trifluoroacetic Acid: Used for deprotection of Boc groups.
Scientific Research Applications
4-Bis(N-Boc)amino-3-fluorophenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bis(N-Boc)amino-3-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The fluorine atom and Boc-protected amino groups contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonylamino)-3-fluorophenylboronic acid: Similar structure but with only one Boc-protected amino group.
3-Fluorophenylboronic acid: Lacks the Boc-protected amino groups.
4-Amino-3-fluorophenylboronic acid: Lacks the Boc protection.
Uniqueness
4-Bis(N-Boc)amino-3-fluorophenylboronic acid is unique due to the presence of two Boc-protected amino groups, which provide additional stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO6/c1-15(2,3)24-13(20)19(14(21)25-16(4,5)6)12-8-7-10(17(22)23)9-11(12)18/h7-9,22-23H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOXRNGFOOHMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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